1,1'-[3-ethyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[3-ETHYL-6-(4-FLUOROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ETHYL-6-(4-FLUOROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple steps, primarily focusing on the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . The reaction conditions typically involve the use of heteropolyacids under conventional heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-ETHYL-6-(4-FLUOROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted triazolothiadiazines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-ETHYL-6-(4-FLUOROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with similar biological activities.
1,2,3-Triazoles: Known for their wide range of applications in medicinal chemistry.
Uniqueness
1-[3-ETHYL-6-(4-FLUOROPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C18H19FN4O2S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[3-ethyl-6-(4-fluorophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H19FN4O2S/c1-4-13(24)17-16(11-7-9-12(19)10-8-11)23(15(25)6-3)22-14(5-2)20-21-18(22)26-17/h7-10H,4-6H2,1-3H3 |
InChI Key |
PRSHCYYNTNNDAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)F)C(=O)CC |
Origin of Product |
United States |
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